
2-Trimethylsilylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trimethylsilylbutanoate: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume. These properties make them useful in various applications, including as intermediates in organic synthesis and as protective groups in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .
化学反应分析
Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:
Condensation: It can react with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or dilute alkali.
Condensation: Base catalysts such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Butanoic acid and trimethylsilanol.
Condensation: β-trimethylsiloxycarboxylates.
Reduction: Corresponding alcohols.
科学研究应用
Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .
作用机制
The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .
相似化合物的比较
Trimethylsilyl chloride: Used for silylation of hydroxyl groups.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins.
Trimethylsilyl acetate: Used as a reagent in organic synthesis.
Uniqueness: 2-Trimethylsilylbutanoate is unique in its ability to act as both a protective group and a reactive intermediate. Its stability under various conditions and ease of removal make it particularly valuable in synthetic chemistry. Additionally, its application in modifying biomolecules for drug delivery systems sets it apart from other trimethylsilyl compounds .
属性
分子式 |
C7H15O2Si- |
|---|---|
分子量 |
159.28 g/mol |
IUPAC 名称 |
2-trimethylsilylbutanoate |
InChI |
InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1 |
InChI 键 |
RCUIYBFQXUKLGM-UHFFFAOYSA-M |
规范 SMILES |
CCC(C(=O)[O-])[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


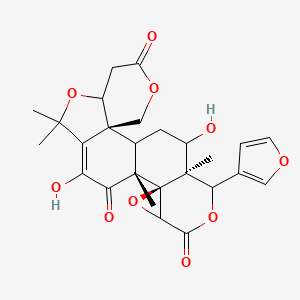
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
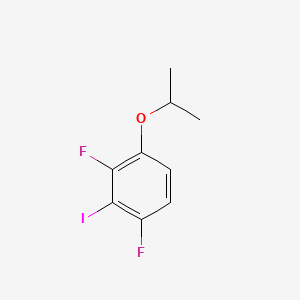
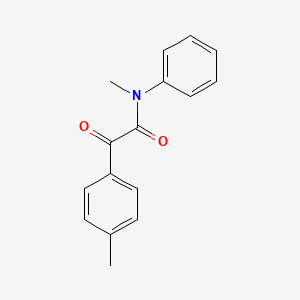

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
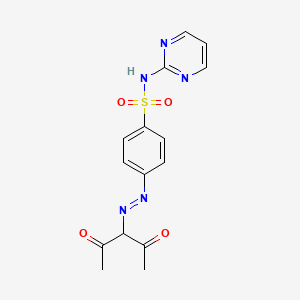

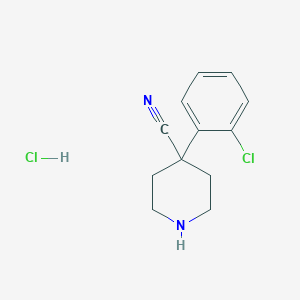
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
